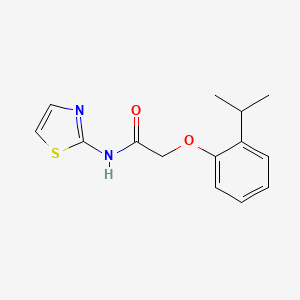

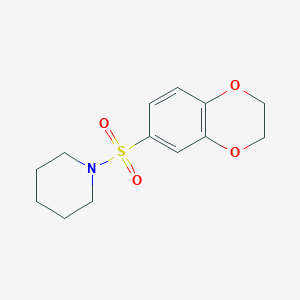

![molecular formula C14H10Cl2N2O2 B5545583 N-[4-(aminocarbonyl)phenyl]-2,6-dichlorobenzamide](/img/structure/B5545583.png)

N-[4-(aminocarbonyl)phenyl]-2,6-dichlorobenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of compounds related to N-[4-(aminocarbonyl)phenyl]-2,6-dichlorobenzamide involves various chemical reactions and methodologies. For instance, the synthesis of 2-substituted 4-amino-N-[(4-benzyl-2-morpholinyl)methyl]-5-chlorobenzamides demonstrates a related approach, focusing on gastrokinetic activity without engaging with dopamine D2 receptor antagonistic activity (Kato et al., 1992). Another relevant synthesis involves N-[(phenylcarbonyl)amino]-1-2,3,6-tetrahydropyridines, highlighting the impact of aromatic substitution on the phenyl ring on the compound's activity (Yeung et al., 1982).

Molecular Structure Analysis

The molecular structure of related compounds has been studied through various techniques, including X-ray diffraction and NMR spectroscopy. The structural study of N-(8-isopropyl-nortropan-3-α-yl)-2-methoxy-4-amino-5-chlorobenzamide provides insight into the molecular conformation and the influence of substituents on the overall structure (Cabezas et al., 1988).

Chemical Reactions and Properties

Reactions involving dichlorobenzamide derivatives showcase the versatility and reactivity of these compounds. The synthesis of 3,5-dichloro-N-(2-chlorophenyl)benzamide and its derivatives through reactions with arylamine compounds demonstrates the chemical reactivity and the potential for generating a variety of benzamide compounds (Zhang et al., 2020).

Physical Properties Analysis

The physical properties of benzamide derivatives, such as solubility, melting point, and crystalline structure, are crucial for understanding their behavior in various environments. The crystal and molecular structures of compounds like 3-[p-(trans-4-aminomethylcyclohexylcarbonyl)phenyl]propionic acid hydrochloride offer valuable information about the physical characteristics of these compounds (Koyano et al., 1986).

Chemical Properties Analysis

The chemical properties, including reactivity with other compounds, stability, and degradation pathways, are essential for comprehending the utility and safety of benzamide derivatives. Studies on the fluorescence enhancement of trans-4-aminostilbene by N-phenyl substitutions provide insights into the photochemical behavior and potential applications of these compounds (Yang et al., 2002).

Wissenschaftliche Forschungsanwendungen

Improving Colorimetric Methods for Ammonium Determination

Studies have explored alternatives to traditional chromogenic substrates used in the Berthelot reaction for quantifying NH4-N in environmental samples. The search for compounds with minimal interferences led to the identification of promising alternatives like the Na salt of 2-phenylphenol (PPS), which demonstrated significant improvements in sensitivity and reliability over phenol and salicylate-based methods. These advancements are crucial for accurate environmental monitoring and agricultural management practices (Rhine et al., 1998).

Investigating Mitosis Inhibition in Plant Cells

Research into N-(1,1-dimethylpropynyl) benzamide derivatives has shown significant selectivity and potency in inhibiting mitosis within plant cells. This selectivity is influenced by the substitution pattern on the phenyl ring, indicating the potential for these compounds in developing new herbicides. The findings contribute to our understanding of cell division and offer insights into designing more effective agricultural chemicals (Merlin et al., 1987).

Environmental Degradation of Pesticide Metabolites

Research into the degradation of persistent herbicide metabolites, such as 2,6-Dichlorobenzamide (BAM), by specific bacterial strains highlights the ecological impact and potential bioremediation strategies for contaminants in groundwater. The identification of Aminobacter spp. capable of mineralizing BAM underscores the importance of microbial processes in mitigating the environmental persistence of hazardous substances (Sørensen et al., 2006).

Synthesis and Evaluation of Anticonvulsant Compounds

Studies on the synthesis of arylsuccinate methylpyridylimides and their evaluation for CNS activity reveal potential anticonvulsant properties. Such research is pivotal for developing new therapeutic agents, highlighting the continuous need for innovative compounds in addressing neurological disorders (Zejc et al., 1990).

Eigenschaften

IUPAC Name |

N-(4-carbamoylphenyl)-2,6-dichlorobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10Cl2N2O2/c15-10-2-1-3-11(16)12(10)14(20)18-9-6-4-8(5-7-9)13(17)19/h1-7H,(H2,17,19)(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCNLTAJZOGKESG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)C(=O)NC2=CC=C(C=C2)C(=O)N)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10Cl2N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-carbamoylphenyl)-2,6-dichlorobenzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-{[(4-ethoxyphenyl)amino]carbonyl}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)isonicotinamide](/img/structure/B5545504.png)

![N-{[5-(cyclobutylcarbonyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl]methyl}ethanesulfonamide](/img/structure/B5545528.png)

![(3R*,4S*)-1-[(3,5-difluoropyridin-2-yl)carbonyl]-3,4-dimethylpiperidin-4-ol](/img/structure/B5545543.png)

![N-(4,5,6,7-tetrahydro-1-benzothien-3-ylmethyl)-3-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)propanamide hydrochloride](/img/structure/B5545556.png)

![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}ethyl)-2,6-difluorobenzamide](/img/structure/B5545581.png)

![9-[(1-isopropyl-1H-imidazol-2-yl)methyl]-2-(pyridin-3-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5545589.png)

![1-butyl-4-[2-(1,4-oxazepan-4-yl)-2-oxo-1-phenylethyl]piperazine-2,3-dione](/img/structure/B5545592.png)

![2-(2-ethyl-1H-imidazol-1-yl)-N-[1-methyl-4-(pyridin-3-yloxy)-1H-indazol-3-yl]acetamide](/img/structure/B5545597.png)